N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-methylamino-phenoxyacetamide
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Overview
Description
N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-methylamino-phenoxyacetamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-methylamino-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the alpha-Methyl-m-trifluoromethylphenethyl intermediate: This step involves the reaction of a trifluoromethyl-substituted benzene derivative with an appropriate alkylating agent under controlled conditions.
Coupling with p-methylamino-phenoxyacetic acid: The intermediate is then coupled with p-methylamino-phenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-methylamino-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-methylamino-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-methylamino-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-methylamino-phenoxyacetamide shares structural similarities with other phenethylamine derivatives and phenoxyacetamide compounds.
- Examples of similar compounds include N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-methylamino-phenoxybutyramide and N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-methylamino-phenoxypropionamide.
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethyl and phenoxyacetamide functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61779-11-1 |
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Molecular Formula |
C19H21F3N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[4-(methylamino)phenoxy]-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C19H21F3N2O2/c1-13(10-14-4-3-5-15(11-14)19(20,21)22)24-18(25)12-26-17-8-6-16(23-2)7-9-17/h3-9,11,13,23H,10,12H2,1-2H3,(H,24,25) |
InChI Key |
QMAFOOQZJJIABU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)NC |
Origin of Product |
United States |
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